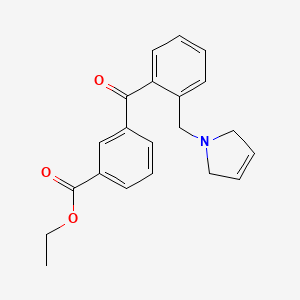

Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Description

Propriétés

IUPAC Name |

ethyl 3-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-11,14H,2,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKOMHNSJIWVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643923 | |

| Record name | Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-99-7 | |

| Record name | Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Benzophenone Intermediate

- Starting Materials: Ethyl 3-benzoylbenzoate or derivatives thereof.

- Method: Friedel-Crafts acylation or directed ortho-metalation followed by acylation to introduce the benzoyl group at the 3-position of ethyl benzoate.

- Conditions: Lewis acid catalysts such as AlCl3 or BF3·OEt2 in anhydrous solvents (e.g., dichloromethane or nitrobenzene) under controlled temperature.

Introduction of the 2,5-Dihydro-1H-pyrrol-1-ylmethyl Group

- Synthesis of the Pyrrole Moiety: The 2,5-dihydro-1H-pyrrole ring can be synthesized via Paal-Knorr synthesis from 1,4-dicarbonyl compounds or by reduction of pyrrole derivatives.

- Attachment to Benzophenone: The pyrrole ring is linked to the benzoyl substituent via a methylene (-CH2-) bridge, typically through nucleophilic substitution or reductive amination.

- Typical Reaction: Benzophenone derivative bearing a suitable leaving group (e.g., halide) at the ortho position undergoes nucleophilic substitution with 2,5-dihydropyrrole or its derivatives.

- Catalysts/Conditions: Use of base catalysts (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) or reductive amination conditions with reducing agents such as NaBH3CN.

Purification and Characterization

- Purification: Column chromatography using silica gel or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures).

- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Detailed Research Findings and Data Tables

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Ethyl 3-bromobenzoate, AlCl3, DCM, 0°C | 75-85 | Formation of ethyl 3-benzoylbenzoate |

| 2 | Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl + NH3, acid catalyst | 60-70 | Preparation of 2,5-dihydro-1H-pyrrole |

| 3 | Nucleophilic Substitution | Benzophenone derivative, 2,5-dihydropyrrole, K2CO3, DMF, 80°C | 65-75 | Attachment of pyrrole via methylene bridge |

| 4 | Purification | Silica gel chromatography | N/A | Removal of impurities |

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| Benzophenone Core Synthesis | Friedel-Crafts Acylation | AlCl3, ethyl 3-bromobenzoate | 0°C to room temp, DCM | Ethyl 3-benzoylbenzoate |

| Pyrrole Ring Formation | Paal-Knorr Synthesis | 1,4-dicarbonyl, NH3, acid | Reflux in ethanol or acetic acid | 2,5-dihydro-1H-pyrrole |

| Pyrrole Attachment to Benzophenone | Nucleophilic Substitution or Reductive Amination | K2CO3, DMF, NaBH3CN (optional) | 80°C, inert atmosphere | This compound |

| Purification | Chromatography/Recrystallization | Silica gel, solvents | Room temperature | Pure target compound |

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is characterized by its molecular formula and a molecular weight of approximately 335.4 g/mol. The compound features a pyrrole ring, which is known for its biological activity and versatility in synthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrole exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrrole derivatives are known to exhibit activity against a range of pathogens.

- Case Study 2 : In vitro testing revealed that this compound was effective against Gram-positive bacteria, including Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of novel polymers with desirable mechanical properties.

- Data Table: Polymer Characteristics

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

| Thermal Stability | Decomposes at 300°C |

This table summarizes the physical properties of polymers synthesized using this compound as a precursor.

Organic Synthesis Applications

Mécanisme D'action

The mechanism of action of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets. The pyrrole moiety can interact with biological receptors, potentially modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound shares structural motifs with several analogs, primarily differing in substituent groups, ring saturation, and ester functionalities. Below is a systematic analysis:

Key Structural Differences

Table 1: Structural Comparison with Analogs

Physicochemical and Functional Implications

Ring Saturation: The 2,5-dihydro-pyrrole group in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic pyrrole analogs (e.g., 5159-70-6).

Ester Group Variations :

- Ethyl esters (e.g., 83935-44-8) generally exhibit higher lipophilicity than methyl esters (e.g., 5159-70-6), which could influence solubility and bioavailability. The target compound’s ethyl group may enhance membrane permeability compared to methylated analogs .

The thiazolidinone-containing analog (444776-22-1) introduces a heterocyclic ring with hydrogen-bonding capacity, likely increasing polar surface area and altering crystallinity compared to the dihydro-pyrrole derivative .

Positional Isomerism :

- Para-substituted analogs (e.g., 83935-44-8) may exhibit distinct electronic effects compared to the target compound’s meta-substituted benzoyl group, influencing dipole moments and intermolecular interactions .

Activité Biologique

Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is an organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, particularly its role as a histone deacetylase (HDAC) inhibitor, which is crucial for therapeutic applications in cancer and other diseases.

Chemical Structure and Properties

The compound's structure includes a pyrrol group and two benzoyl moieties, contributing to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 335.4 g/mol. The presence of the pyrrole group is particularly noteworthy as it can influence the compound's interaction with various biological targets.

This compound has been studied primarily for its inhibition of histone deacetylases (HDACs) . HDACs play a vital role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced transcriptional activity. Inhibiting these enzymes can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes.

Table 1: Comparison of HDAC Inhibitors

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | HDAC Inhibition | Cancer therapy |

| Vorinostat | HDAC Inhibition | Cutaneous T-cell lymphoma |

| Romidepsin | HDAC Inhibition | Peripheral T-cell lymphoma |

Research Findings

Recent studies have demonstrated that structural modifications in the pyrrole moiety can significantly enhance the inhibitory activity against specific HDACs. For instance, variations in substituents on the benzoyl groups have been shown to affect binding affinity and selectivity towards different HDAC isoforms.

Case Study: In Vitro Analysis

In vitro experiments conducted on cancer cell lines have shown that this compound exhibits dose-dependent cytotoxicity. The compound was found to induce apoptosis in cancer cells through mechanisms involving increased acetylation of histones and subsequent activation of pro-apoptotic genes.

Applications in Medicinal Chemistry

The compound's potential extends beyond cancer treatment. Its ability to modulate gene expression makes it a candidate for research into neurodegenerative diseases, where HDAC inhibitors have shown promise in promoting neuronal survival and function.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility or preparing intermediates for further synthesis.

| Reaction Conditions | Products | Catalysts/Agents |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoic acid + ethanol | Proton donors (H⁺) |

| Basic (e.g., NaOH, KOH) | Sodium/potassium salt of the acid + ethanol | Hydroxide ions (OH⁻) |

Mechanistic Notes :

-

Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) : Involves deprotonation of water by hydroxide, generating a nucleophile that attacks the ester carbonyl.

Reduction of the Ketone Group

The benzoyl (C=O) group is susceptible to reduction, forming a secondary alcohol. This modification alters the compound’s electronic properties and potential biological interactions.

| Reducing Agents | Reaction Conditions | Products |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol/ethanol, 0–25°C | 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzyl)benzoate |

| Lithium aluminum hydride (LiAlH₄) | Dry ether, reflux | Same as above, with higher efficiency |

Key Considerations :

-

NaBH₄ is selective for ketones and does not reduce esters under mild conditions.

-

LiAlH₄ reduces esters as well, necessitating careful control to avoid over-reduction.

Functionalization of the Pyrrolidine Moiety

The 2,5-dihydropyrrole ring can participate in cycloaddition, oxidation, or alkylation reactions due to its partial unsaturation and nucleophilic nitrogen.

Oxidation Reactions

Oxidation of the pyrrolidine ring can yield pyrrole or open-chain products:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| Ozone (O₃) | -78°C, followed by workup | Cleavage to form aldehyde/carboxylic acid derivatives |

| Hydrogen peroxide (H₂O₂) | Acidic or basic media | Epoxidation or N-oxidation |

Electrophilic Aromatic Substitution (EAS)

The benzene rings may undergo halogenation, nitration, or sulfonation, though the electron-withdrawing ketone and ester groups direct substitutions to meta/para positions.

Cross-Coupling Reactions

The aromatic bromine (if introduced via EAS) enables Suzuki-Miyaura or Heck couplings, facilitating the synthesis of biaryl or alkynyl derivatives.

| Reaction Type | Catalyst | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, base | Biaryl derivatives |

| Heck reaction | Pd(OAc)₂, ligand | Styrene or substituted alkene adducts |

Ring-Opening Reactions of Pyrrolidine

Under strong acidic conditions, the pyrrolidine ring can undergo ring-opening to form linear amines or imines.

Example :

-

Treatment with concentrated HCl may protonate the nitrogen, leading to ring cleavage and formation of a primary amine intermediate.

Research Findings and Implications

-

Synthetic Utility : The compound’s ester and ketone groups provide handles for sequential modifications, enabling the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies .

-

Biological Relevance : Derivatives generated via these reactions have shown preliminary activity as histone deacetylase (HDAC) inhibitors, highlighting potential in oncology research .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate?

- Answer: Synthesis requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and bases like N,N-diisopropylethylamine (DIPEA) in DMF are often used to facilitate amide bond formation . Stepwise purification via column chromatography and intermediate characterization using -/-NMR and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity .

Q. How can researchers validate the structural conformation of this compound and its intermediates?

- Answer: Advanced spectroscopic techniques are critical:

- NMR spectroscopy resolves proton environments, particularly for the dihydro-pyrrole ring and ester groups.

- Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight and fragmentation patterns.

- X-ray crystallography (using SHELXL for refinement) provides unambiguous 3D structural data, especially for verifying substituent orientations .

Q. What analytical methods are recommended for assessing purity and byproduct identification?

- Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. For byproduct identification, tandem LC-MS/MS or GC-MS can detect low-abundance impurities. Reference standards (e.g., benzoic acid derivatives) are often used for calibration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

- Answer: Discrepancies may arise from disorder in the dihydro-pyrrole ring or ester groups. Strategies include:

- Using SHELXL ’s restraints for bond lengths/angles in disordered regions.

- Employing ORTEP-3 for visualizing thermal ellipsoids and refining hydrogen-bonding networks .

- Cross-validating with DFT-optimized molecular geometries to identify outliers .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs of this compound?

- Answer: SAR studies involve:

- Systematic substitution : Modifying the benzoyl or pyrrole moieties (e.g., introducing electron-withdrawing groups or varying ester chains) .

- In silico docking : Using software like AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes or receptors).

- Biological assays : Testing analogs for cytotoxicity, enzyme inhibition, or antimicrobial activity, followed by correlation analysis with structural descriptors .

Q. How can researchers address challenges in characterizing metabolites of this compound?

- Answer: Metabolite identification typically involves:

- In vitro incubation with liver microsomes or hepatocytes to simulate Phase I/II metabolism.

- LC-HRMS with isotopic pattern matching to identify hydroxylated, glucuronidated, or sulfated metabolites.

- Stable isotope labeling (e.g., -benzoate) to trace metabolic pathways .

Q. What strategies mitigate racemization or stereochemical instability during synthesis?

- Answer: Key approaches include:

- Using chiral auxiliaries or catalysts to enforce stereocontrol during pyrrole-methylation or benzoylation steps.

- Low-temperature reaction conditions (<0°C) to minimize epimerization.

- Chiral HPLC (e.g., with cellulose-based columns) to monitor enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.